Asp-Arg-Val-Tyr-Val-His-Pro-Phe

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

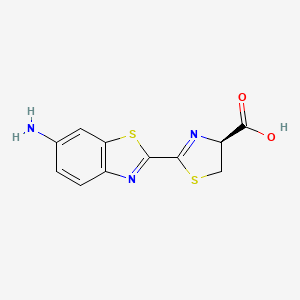

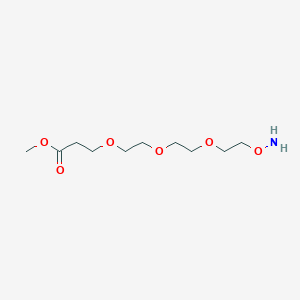

The peptide “Asp-Arg-Val-Tyr-Val-His-Pro-Phe” is an octapeptide that is a variant of angiotensin II . It is formed by the action of renin on angiotensinogen . The peptide has a molecular formula of C50H71N13O12, an average mass of 1046.179 Da, and a monoisotopic mass of 1045.534546 Da .

Synthesis Analysis

The synthesis of this peptide involves the action of renin on angiotensinogen, which cleaves the peptide bond between the leucine (Leu) and valine (Val) residues on angiotensinogen, creating the ten-amino acid peptide angiotensin I . Angiotensin I is then converted to angiotensin II through the removal of two C-terminal residues by the enzyme angiotensin-converting enzyme (ACE), primarily within the lung .Molecular Structure Analysis

The molecular structure of this peptide is complex due to the number of amino acids involved. Each amino acid contributes to the overall structure, and the sequence of amino acids is critical for the peptide’s function .Chemical Reactions Analysis

The primary chemical reaction involving this peptide is its conversion from angiotensin I to angiotensin II. This involves the removal of two C-terminal residues by the enzyme angiotensin-converting enzyme (ACE), primarily within the lung .Scientific Research Applications

Enzymatic Synthesis

The compound is used in the enzymatic synthesis of protected Valine-5 Angiotensin II Amide-1. This process involves the use of proteolytic enzymes to facilitate peptide synthesis by fragment condensation .

Treatment of Shock

Angiotensin II 5-valine is becoming increasingly used in the treatment of various forms of shock, including cardiogenic shock. This application came after the U.S. Food and Drug Administration’s (FDA’s) initial approval for vasoplegic shock in 2017 .

Cardiovascular Homeostasis

The compound plays a key role in the renin-angiotensin system (RAS), which is an important regulatory system in cardiovascular homeostasis. Dysregulation of this system is observed in cardiovascular diseases (CVDs), where upregulation of angiotensin type 1 receptor (AT1R) signaling via angiotensin II leads to the AngII-dependent pathogenic development of CVDs .

Proteolytic Enzymes in Molecular Biology

Proteolytic enzymes, which are capable of hydrolyzing peptide bonds in proteins, have numerous research applications that require their use. These include the production of Klenow fragments, peptide synthesis, digestion of unwanted proteins during nucleic acid purification, cell culturing and tissue dissociation, and preparation of recombinant antibody fragments .

Therapeutic Potentials in Biomedicine

Microalgae are capable of producing bioactive compounds such as antibiotics, subunit vaccines, monoclonal antibodies, hepatotoxic and neurotoxic compounds, hormones, enzymes, and other compounds with pharmaceutical and therapeutic applications, which are not easily synthesized by chemical methods .

Safety And Hazards

properties

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H69N13O12/c1-26(2)39(60-42(67)33(12-8-18-54-49(51)52)56-41(66)32(50)23-38(64)65)45(70)57-34(20-29-14-16-31(63)17-15-29)43(68)61-40(27(3)4)46(71)58-35(22-30-24-53-25-55-30)47(72)62-19-9-13-37(62)44(69)59-36(48(73)74)21-28-10-6-5-7-11-28/h5-7,10-11,14-17,24-27,32-37,39-40,63H,8-9,12-13,18-23,50H2,1-4H3,(H,53,55)(H,56,66)(H,57,70)(H,58,71)(H,59,69)(H,60,67)(H,61,68)(H,64,65)(H,73,74)(H4,51,52,54)/t32-,33-,34-,35-,36-,37-,39-,40-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPUTBDZNNXHCO-CGHBYZBKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H69N13O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1032.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Asp-Arg-Val-Tyr-Val-His-Pro-Phe | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.